2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Description
The compound 2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide belongs to a class of benzofuran derivatives featuring a benzoyl group at the 2-position of the benzofuran core and a substituted benzamide moiety at the 5-position. The benzofuran scaffold is often leveraged in medicinal chemistry due to its rigidity and ability to engage in π-π interactions, while substituents modulate solubility, bioavailability, and target affinity .
Properties
IUPAC Name |
2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-15-8-10-18(11-9-15)23(27)24-17(3)21-14-19(12-13-22(21)29-24)26-25(28)20-7-5-4-6-16(20)2/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMYFULQTZFDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: This step involves the cyclization of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions to form the benzofuran ring.
Introduction of the Benzoyl Group: The benzofuran intermediate is then subjected to Friedel-Crafts acylation using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Benzamide: The final step involves the reaction of the acylated benzofuran with 2-methylbenzoyl chloride and an amine, typically under basic conditions, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active site residues, while the benzofuran ring can engage in π-π stacking interactions, stabilizing the compound within the binding site. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares 2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide (hereafter referred to as the target compound ) with key analogs, highlighting substituent variations and their impact:
Key Observations:
Chlorine and bromine substituents increase molecular weight and logP (~6.1–6.3), favoring hydrophobic interactions but possibly reducing aqueous solubility .
Alkyl Substituents :
- The tert-butyl group (logP ~7.0) significantly elevates hydrophobicity, which may enhance binding to lipophilic targets but impede solubility .
- The methyl group in the target compound balances moderate lipophilicity (logP ~5.8) with steric minimalism, optimizing both solubility and target engagement.
Structural Characterization Techniques
The analogs’ structures were confirmed using crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for visualizing anisotropic displacement ellipsoids) . These methods ensure precise determination of substituent positions and molecular geometry, critical for structure-activity relationship (SAR) studies.
Pharmacological Implications
- Halogenated analogs (F, Cl, Br) are often explored in drug discovery for their ability to modulate electron density and engage in halogen bonding with target proteins .
- Alkyl-substituted derivatives (e.g., tert-butyl) may improve metabolic stability but require formulation strategies to address solubility challenges .
- The target compound’s methyl groups likely offer a balance between potency and pharmacokinetic properties, though experimental validation is needed.
Biological Activity
The compound 2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antiviral research. This article provides a comprehensive overview of its synthesis, biological mechanisms, and activity, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 399.45 g/mol. The compound features a complex structure that includes a benzofuran core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N1O3 |
| Molecular Weight | 399.45 g/mol |
| LogP | 5.8007 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 52.866 Ų |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzofuran Core : Cyclization of a precursor such as a 2-hydroxybenzaldehyde derivative.
- Introduction of the Benzoyl Group : Friedel-Crafts acylation using 4-methylbenzoyl chloride.
- Formation of the Benzamide : Reaction with 2-methylbenzoyl chloride and an amine under basic conditions.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds with active site residues.
- Receptor Modulation : It may modulate receptor functions through π-π stacking interactions, stabilizing the compound within binding sites.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from μM to μM against HCT116 colon cancer cells and MIA PaCa2 pancreatic cancer cells .
Case Study: Cytotoxicity Testing
In a study evaluating the cytotoxic effects of related benzofuran derivatives, it was found that certain structural modifications led to enhanced activity against cancer cell lines, suggesting that the benzofuran moiety plays a crucial role in mediating these effects .
Antiviral Activity
Emerging studies suggest potential antiviral properties for this class of compounds. Similar derivatives have demonstrated effectiveness against various viruses by targeting essential viral enzymes, thereby inhibiting replication processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
